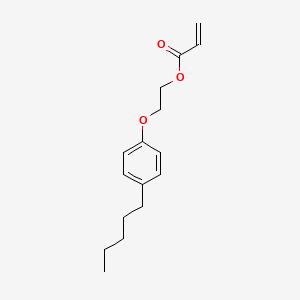
2-(4-Pentylphenoxy)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C17H24O3. It is an ester formed from the reaction of 4-pentylphenol and ethyl acrylate. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethyl prop-2-enoate typically involves the esterification of 4-pentylphenol with ethyl acrylate. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pentylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Pentylphenoxy)ethyl prop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the formulation of bioactive compounds.
Industry: It is used in the production of coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Pentylphenoxy)ethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with biological targets. The compound’s effects are mediated through pathways involving esterases and other enzymes that facilitate its conversion to active forms.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylphenoxy)ethyl prop-2-enoate: Similar in structure but with a phenyl group instead of a pentyl group.
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Contains a cyano group and a methoxyphenyl group, differing in functional groups and applications.
Uniqueness
2-(4-Pentylphenoxy)ethyl prop-2-enoate is unique due to its specific alkyl chain length and phenoxy group, which impart distinct physical and chemical properties. These properties make it suitable for specialized applications in polymer synthesis and materials science.
Propiedades
Número CAS |
106691-68-3 |
|---|---|
Fórmula molecular |
C16H22O3 |
Peso molecular |
262.34 g/mol |
Nombre IUPAC |
2-(4-pentylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C16H22O3/c1-3-5-6-7-14-8-10-15(11-9-14)18-12-13-19-16(17)4-2/h4,8-11H,2-3,5-7,12-13H2,1H3 |
Clave InChI |
DUGGTQBHXMVNMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2-[(4-chlorophenyl)methoxy]benzene](/img/structure/B14333400.png)
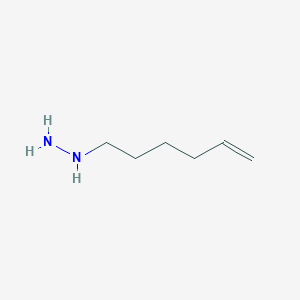
![4-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butan-1-OL](/img/structure/B14333432.png)
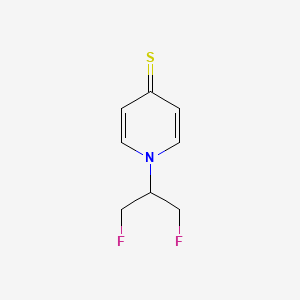
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/no-structure.png)
![7-Oxo-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonyl chloride](/img/structure/B14333450.png)
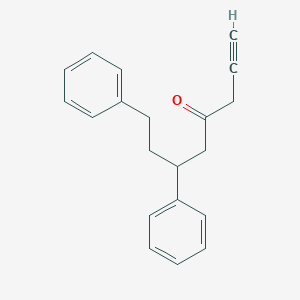


![N-[(4-Chlorobenzene-1-sulfonyl)methyl]formamide](/img/structure/B14333479.png)
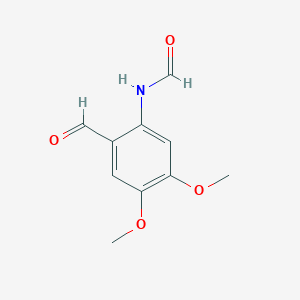

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

